molecular formula C23H29FN2O3S B11327497 1-[(2-fluorobenzyl)sulfonyl]-N-[2-methyl-6-(propan-2-yl)phenyl]piperidine-4-carboxamide

1-[(2-fluorobenzyl)sulfonyl]-N-[2-methyl-6-(propan-2-yl)phenyl]piperidine-4-carboxamide

Cat. No.: B11327497
M. Wt: 432.6 g/mol
InChI Key: AHAPPGHHKFIBDM-UHFFFAOYSA-N
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Description

1-[(2-FLUOROPHENYL)METHANESULFONYL]-N-[2-METHYL-6-(PROPAN-2-YL)PHENYL]PIPERIDINE-4-CARBOXAMIDE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structural features, which include a fluorophenyl group, a methanesulfonyl group, and a piperidine carboxamide moiety

Preparation Methods

The synthesis of 1-[(2-FLUOROPHENYL)METHANESULFONYL]-N-[2-METHYL-6-(PROPAN-2-YL)PHENYL]PIPERIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of large-scale reactors and purification techniques.

Chemical Reactions Analysis

1-[(2-FLUOROPHENYL)METHANESULFONYL]-N-[2-METHYL-6-(PROPAN-2-YL)PHENYL]PIPERIDINE-4-CARBOXAMIDE undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid (m-CPBA), reducing agents like lithium aluminum hydride (LiAlH4), and nucleophiles like sodium methoxide (NaOMe). Major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-[(2-FLUOROPHENYL)METHANESULFONYL]-N-[2-METHYL-6-(PROPAN-2-YL)PHENYL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, leading to changes in cellular signaling pathways and biological responses . The exact molecular targets and pathways involved depend on the specific context of its application and the biological system being studied.

Comparison with Similar Compounds

1-[(2-FLUOROPHENYL)METHANESULFONYL]-N-[2-METHYL-6-(PROPAN-2-YL)PHENYL]PIPERIDINE-4-CARBOXAMIDE can be compared with other similar compounds, such as:

Properties

Molecular Formula

C23H29FN2O3S

Molecular Weight

432.6 g/mol

IUPAC Name

1-[(2-fluorophenyl)methylsulfonyl]-N-(2-methyl-6-propan-2-ylphenyl)piperidine-4-carboxamide

InChI

InChI=1S/C23H29FN2O3S/c1-16(2)20-9-6-7-17(3)22(20)25-23(27)18-11-13-26(14-12-18)30(28,29)15-19-8-4-5-10-21(19)24/h4-10,16,18H,11-15H2,1-3H3,(H,25,27)

InChI Key

AHAPPGHHKFIBDM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C(C)C)NC(=O)C2CCN(CC2)S(=O)(=O)CC3=CC=CC=C3F

Origin of Product

United States

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